Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate can yield the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The thiophene ring’s aromaticity allows for π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
- Methyl 2-amino-4-(4-hydroxyphenyl)-5-methylthiophene-3-carboxylate
- Methyl 2-amino-4-(4-nitrophenyl)-5-methylthiophene-3-carboxylate
Uniqueness
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can result in different biological activities and applications .
Biological Activity
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, with the molecular formula C14H15N2O3S and CAS Number 350989-87-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a thiophene ring, which is often associated with various biological activities. The presence of the methoxyphenyl group and the amino functionality contributes to its chemical reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H15N2O3S |
Molecular Weight | 277.34 g/mol |
CAS Number | 350989-87-6 |
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, research has shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in treated MCF-7 breast cancer cells. This suggests a mechanism involving mitochondrial pathways of apoptosis .
- Case Study : In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against MCF-7 and other carcinoma cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties.
- In Vitro Evaluation : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were found to be low, indicating strong bactericidal effects .
- Biofilm Inhibition : The ability of this compound to inhibit biofilm formation in pathogens such as Staphylococcus aureus suggests its potential utility in treating infections where biofilm formation is a concern .
Research Findings
A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-8-11(9-4-6-10(17-2)7-5-9)12(13(15)19-8)14(16)18-3/h4-7H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLAZLGMWVSFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358017 |
Source
|
Record name | methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-87-6 |
Source
|
Record name | methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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